β-GPA vs. Guanidinoacetic Acid (GAA) and (S)-2-Guanidinopropionic Acid: Superior Hypoglycemic Potency in Diabetic Mouse Model
In a comparative study using KKAy mice (a model of non-insulin-dependent diabetes), 3-guanidinopropionic acid (β-GPA) demonstrated superior glucose-lowering efficacy compared to both guanidinoacetic acid (GAA) and the standard biguanide drug, metformin [1]. While both β-GPA and GAA were the only acidic guanidines effective at lowering plasma glucose, β-GPA was found to be more potent than even metformin, a clinically established antidiabetic agent [1].
| Evidence Dimension | Plasma glucose-lowering efficacy |
|---|---|
| Target Compound Data | 3-Guanidinopropionic acid (β-GPA) |
| Comparator Or Baseline | Guanidinoacetic acid (GAA) and Metformin |
| Quantified Difference | β-GPA was more potent than metformin; GAA was effective but less potent than β-GPA. |
| Conditions | Oral administration to KKAy mice, an animal model of non-insulin-dependent diabetes mellitus |
Why This Matters
This head-to-head data establishes β-GPA as the preferred guanidino acid probe for metabolic studies focused on insulin sensitivity and glucose homeostasis over its closest effective analog, GAA, and the benchmark drug metformin.
- [1] Meglasson, M. D., Wilson, J. M., Yu, J. H., Robinson, D. D., Wyse, B. M., & de Souza, C. J. (1993). Antihyperglycemic action of guanidinoalkanoic acids: 3-Guanidinopropionic acid ameliorates hyperglycemia in diabetic KKAy and C57BL6Job/ob mice and increases glucose disappearance in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 266(3), 1454-1462. View Source
